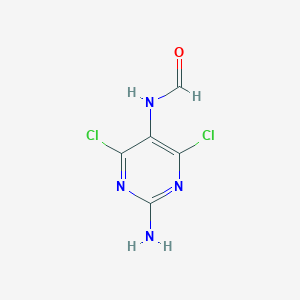

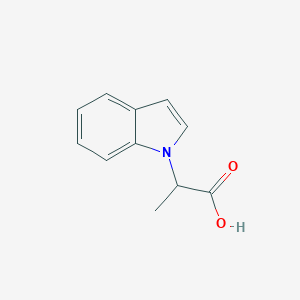

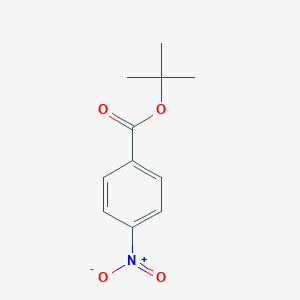

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate derivatives involves multi-step chemical processes. For instance, the synthesis of related compounds such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate showcases the complex reactions involved in obtaining pyridinyl carbamate derivatives. These reactions are characterized by the formation of Schiff base compounds through coupling with aromatic aldehydes (Çolak et al., 2021).

Molecular Structure Analysis

The molecular structure of tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate and its derivatives is often elucidated using techniques such as X-ray crystallographic analysis. For example, the crystal and molecular structure of a closely related compound was determined, highlighting the importance of O—H⋯N and O—H⋯O intramolecular hydrogen bonds in stabilizing the molecular and crystal structure (Çolak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate derivatives can include cyclopropanation, as seen in the synthesis of related compounds, showcasing the chemical versatility and reactivity of these molecules (Li et al., 2012). The ability to undergo various chemical reactions makes these compounds valuable intermediates in organic synthesis.

Applications De Recherche Scientifique

Photoredox-Catalyzed Amination

A study reported the use of a tert-butyl-based carbamate in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This process establishes a new pathway for assembling a range of 3-aminochromones under mild conditions, which further broadens the applications of this photocatalyzed protocol in synthesizing diverse amino pyrimidines (Wang et al., 2022).

Synthesis of 3-Arylated Compounds

Another research highlights the one-pot tandem palladium-catalyzed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate with substituted primary anilines. This methodology allows for the efficient preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, demonstrating the compound's utility in complex synthesis (Scott, 2006).

Enantioselective Synthesis

The compound has been used as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, indicating its critical role in the development of nucleotide analogues (Ober et al., 2004).

Site-Specific Lithiation

Research on the control of the site of lithiation of 3-(aminomethyl)pyridine derivatives, including tert-butyl N-(pyridin-3-ylmethyl)carbamate, outlines the strategic lithiation at the nitrogen and the 4-position on the ring. This study underscores the compound's versatility in selective functionalization for synthesizing substituted derivatives (Smith et al., 2013).

Complex Synthesis and Characterization

A study focused on the preparation and study of 1,8-di(pyrid-2'-yl)carbazoles, utilizing tert-butyl-based carbamate derivatives. This work contributes to the understanding of the structural and electronic properties of carbazoles, which are significant in material science and organic electronics (Mudadu et al., 2008).

Propriétés

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)pyridin-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYLRXQTEZEGQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470035 |

Source

|

| Record name | tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | |

CAS RN |

877593-11-8 |

Source

|

| Record name | tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)